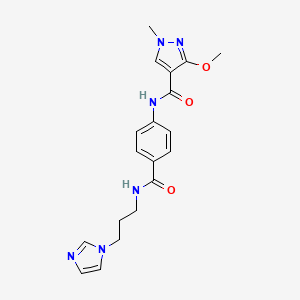

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

描述

This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with methoxy and methyl groups, linked via a phenylcarbamoyl moiety to a propyl chain terminating in a 1H-imidazole ring. The imidazole moiety may confer pH-dependent solubility or metal-binding properties, while the pyrazole and carboxamide groups enhance metabolic stability and target affinity .

属性

IUPAC Name |

N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQWOZLSKMTGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival pathways .

Antimicrobial Properties

The imidazole and pyrazole rings are known to possess antimicrobial properties. Compounds containing these structures have been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may also exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

作用机制

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings are key functional groups that facilitate binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

Structural Analogues in Benzimidazole and Pyrazole Families

Compound 5ck : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide

- Key Differences :

- Replaces the pyrazole core with a benzimidazole ring.

- Features an isoindoline-1,3-dione group instead of imidazole, reducing basicity and altering solubility.

- NMR Data : Distinct aromatic shifts (δ 7.88–7.72 ppm for isoindoline protons vs. δ 7.8–7.6 ppm in the target compound’s pyrazole) suggest differing electronic environments .

- Bioactivity : The isoindoline group may enhance π-π stacking but reduce hydrogen-bonding capacity compared to imidazole .

Compound 5cp : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide

- Key Differences :

- Incorporates a phenyl ketone group instead of imidazole, increasing hydrophobicity.

- HRMS Data : Lower molecular weight (363.1817 vs. ~430 g/mol for the target compound) due to the absence of methoxy and methyl groups on the pyrazole .

- Pharmacokinetics : The ketone group may improve membrane permeability but reduce metabolic stability .

Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Key Differences: Replaces pyrazole with a pyrrole ring, altering aromaticity and electronic properties. LCMS/HPLC: Higher purity (98.67%) compared to typical synthetic yields (~70–77% for analogues in ), suggesting optimized synthetic routes .

Physicochemical and Pharmacological Comparisons

Research Findings and Activity Trends

- Target Affinity : The imidazole-propylcarbamoyl linker in the target compound may mimic histidine residues in enzyme active sites, a feature absent in Compounds 5ck/5cp .

- Selectivity : Compound 41’s trifluoromethylpyridine group shows enhanced selectivity for kinase targets compared to the broader activity profile of the target compound .

- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling imidazole-propylamine to pyrazole-carboxylic acid) contrasts with the simpler alkylation routes used for Compounds 5ck/5cp .

生物活性

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Similar pyrazole derivatives have shown potent inhibitory activity against MAO enzymes, particularly MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing antidepressant effects .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

- G Protein-Coupled Receptor Modulation : Some studies have indicated that derivatives of pyrazole can modulate G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways, including calcium ion mobilization and cyclic AMP production .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MAO-A Inhibition | 8.6 x 10^-8 | |

| Pyrazole Derivative B | Anticancer (MCF-7) | 3.0 | |

| Pyrazole Derivative C | GPCR Modulation | Not specified |

Case Study 1: Antidepressant Properties

A study focused on a series of pyrazole derivatives, including those structurally similar to our compound, demonstrated significant MAO-A inhibition. The most active compounds achieved IC50 values in the nanomolar range, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In another investigation, a compound with a similar structure exhibited remarkable cytotoxicity against A549 lung cancer cells with an IC50 value of 3.0 µM. The study highlighted that these compounds induce apoptosis and inhibit cell cycle progression, marking them as promising candidates for further development in cancer therapy .

Research Findings

Recent research has emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Key findings include:

- Selectivity : Many pyrazole derivatives show selective inhibition for MAO-A over MAO-B, which may reduce side effects associated with non-selective MAO inhibitors.

- Synergistic Effects : Combinations of this compound with other anticancer agents have shown synergistic effects in vitro, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。